林可霉素

描述

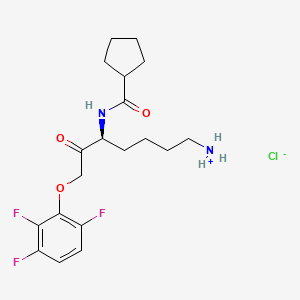

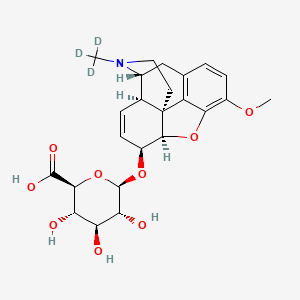

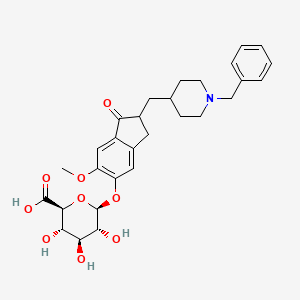

Lincomycin is a lincosamide antibiotic derived as a natural fermentation product from Streptomyces lincolnensis . It is active against Gram-positive cocci and bacilli as well as Gram-negative cocci and some other organisms such as Haemophilus spp .

Synthesis Analysis

Lincomycin derivatives, which possess a hetero ring at the C-7 position via sulfur atom, were synthesized by three types of reactions . The reactions included Mitsunobu reaction of 2,3,4-tris-O-(trimethylsiliyl)lincomycin with the corresponding thiol, SN2 reaction of 7-O-methanesulfonyl-2,3,4-tris-O-(trimethylsiliyl)lincomycin with the corresponding thiol and Pd-catalyzed cross-coupling reaction of 7-deoxy-7-epi-7-mercaptolincomycin with the corresponding aryl halides .

Molecular Structure Analysis

The crystal structures of LmbT in apo form and in complex with GDP and EGT S-conjugated lincosamine have been reported . LmbT has a characteristic glycosyltransferase type B fold, which forms a symmetric homotetramer .

Chemical Reactions Analysis

The reactions occurred mainly at the pyranose ring of lincosamides, initially by formation of complexes with Mn and cleavage of the ether linkage, leading to the formation of a variety of degradation products via subsequent hydrolytic and oxidative reactions .

Physical And Chemical Properties Analysis

The molecular weight of Lincomycose is 422.5 g/mol . Its molecular formula is C18H34N2O7S .

科学研究应用

抗菌活性与生物合成

林可霉素及其衍生物,特别是半合成氯化衍生物克林霉素,因其对革兰氏阳性菌和原生动物的生物活性而著称。这些抗生素由于其抑菌特性而被广泛用于临床实践中,抑制敏感细菌中的蛋白质合成。然而,它们在较高浓度下可以杀菌。克林霉素在治疗细菌感染方面比林可霉素更有效,特别是由厌氧菌引起的感染,并且与其他抗菌药联合使用时对疟疾等原生动物疾病也有效(Spížek & Řezanka, 2004), (Spížek & Řezanka, 2017), (Spížek & Řezanka, 2004)。

遗传控制和代谢途径

林可霉素的生物合成涉及复杂的遗传控制和特定的代谢途径。例如,高产林可霉素菌株林肯链霉菌的基因组已被测序,揭示了对林可霉素相关初级代谢和次级代谢潜力的重要见解。比较基因组学分析和突变研究有助于理解林可霉素的超产机制(Wang et al., 2020)。

分子结构和结合机制

林可霉素的分子结构及其与细菌核糖体的结合相互作用对其抗菌活性至关重要。研究集中在复合状态下林可霉素的构象分析上,揭示了特定的构象是有效结合和活性的首选。这种理解对开发更有效的衍生物具有重要意义(Verdier et al., 2000)。

环境转化

研究还探讨了林可霉素在环境中的转化,特别是它与氧化锰的相互作用。这些研究对于了解林可霉素的环境归宿及其对生态系统的影响至关重要(Chen et al., 2010)。

新应用和影响

发现林可霉素通过激活特定信号通路诱导黑色素生成,为色素减退性疾病的潜在治疗应用打开了大门(Lee et al., 2021)。

作用机制

属性

IUPAC Name |

(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N2O7S/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(27-16)28(4)26/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25)/t9-,10-,11+,12-,13+,14-,15-,16-,18-,28?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBYQSDXLDETKO-KCHPKXJYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)S(=O)C)O)O)O)C(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)S(=O)C)O)O)O)[C@@H](C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(Benzyloxy)pyrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B3325684.png)

![[5-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis[3,5-bis(trifluoromethyl)phenyl]phosphane](/img/structure/B3325733.png)

![(4R)-2,2-Dimethyl-4beta,5alpha-bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphinomethyl]-1,3-dioxolane](/img/structure/B3325740.png)

![5-((4-(3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydro-1H-pyrazolo[3,4-c]pyridin-6(7H)-yl)phenyl)amino)pentanoic acid](/img/structure/B3325749.png)

![[3-(Adamantan-1-yl)-4-(benzyloxy)phenyl]boronic acid](/img/structure/B3325772.png)